![molecular formula C10H18N2 B14472782 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile CAS No. 66102-55-4](/img/structure/B14472782.png)
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile is an organic compound characterized by its unique structure, which includes an ethyl group, an isopropylamino group, and a pent-2-enenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile typically involves the reaction of an appropriate nitrile precursor with an isopropylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, which help to dissolve the reactants and provide a medium for the reaction to occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amines.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-3-[(propan-2-yl)amino]but-2-enenitrile
- 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- 3-Ethyl-2-[(methyl)amino]pent-2-enenitrile
Uniqueness
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.
Eigenschaften
CAS-Nummer |
66102-55-4 |
|---|---|
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
3-ethyl-2-(propan-2-ylamino)pent-2-enenitrile |
InChI |
InChI=1S/C10H18N2/c1-5-9(6-2)10(7-11)12-8(3)4/h8,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
YYIUOJTZBBORAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C#N)NC(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


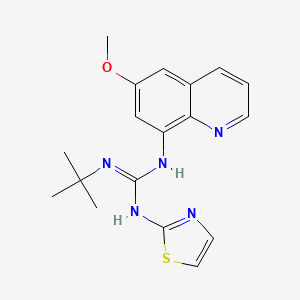

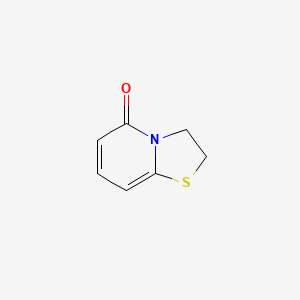
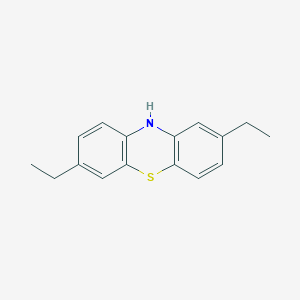
silane](/img/structure/B14472747.png)
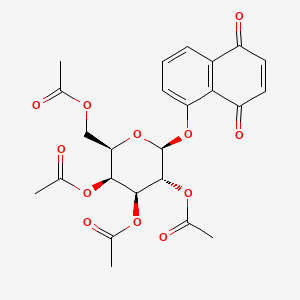
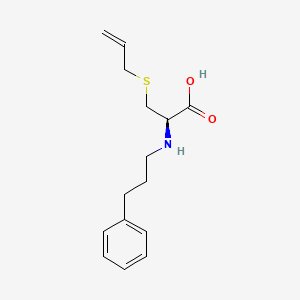
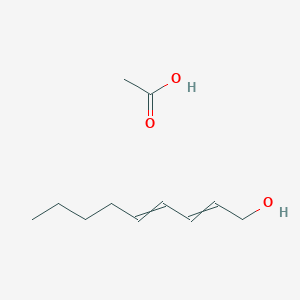
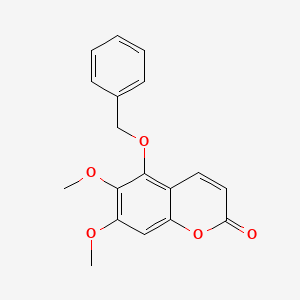
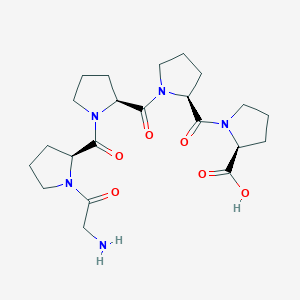
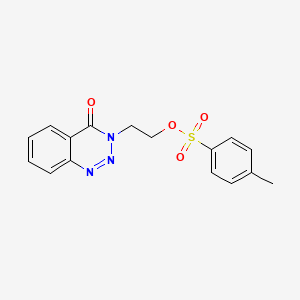
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)


